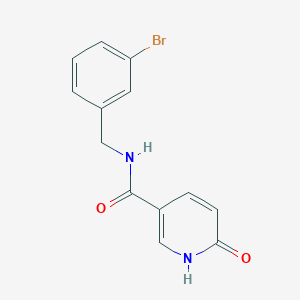

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

N-(3-Bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound featuring a pyridinone core substituted at the 3-position with a carboxamide group and at the 1-position with a 3-bromobenzyl moiety. The bromine atom on the benzyl group introduces steric bulk and electron-withdrawing effects, which may influence binding affinity and metabolic stability in biological systems.

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-11-3-1-2-9(6-11)7-16-13(18)10-4-5-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONIEFYVVFNGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CNC(=O)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrothermal Synthesis

The hydrothermal method, described in CN102924371B, offers a green and efficient route to 6-oxo-1,6-dihydropyridine-3-carboxylic acid. By reacting 2-chloro-5-trifluoromethylpyridine with water in a sealed reactor at 100–180°C for 24–72 hours, the process yields high-purity crystalline product (80% yield). The absence of organic solvents and reliance on water enhance sustainability, while elevated temperatures promote cyclization and decarboxylation. X-ray diffraction confirms the crystalline structure, which exhibits minimal thermal stress and long-term stability.

Activation of the Carboxylic Acid Intermediate

Chloride Formation

Activation via acyl chloride is a traditional approach. In WO2021013864A1, carboxylic acids are treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ to generate reactive intermediates. While effective, this method necessitates strict moisture control and generates hazardous byproducts (e.g., HCl gas).

Coupling Reagent-Mediated Activation

Modern protocols favor coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). For instance, Example 1 of CN108794393B achieved 48.1% yield by activating 6-oxo-1,6-dihydropyridine-3-carboxylic acid with HATU in dimethylformamide (DMF) at 25°C. The base N,N-diisopropylethylamine (DIPEA) neutralizes HCl, driving the reaction forward.

Amide Coupling with 3-Bromobenzylamine

HATU/DIPEA System

The combination of HATU and DIPEA in DMF is widely employed for carboxamide formation. In a representative procedure, equimolar amounts of activated acid and 3-bromo-4-fluoroaniline reacted at 25°C for 2 hours, followed by aqueous workup and column chromatography. While yields are moderate (48.1%), the method’s simplicity and scalability make it industrially viable.

EDCI/HOBt Approach

An alternative protocol from PMC3344080 uses EDCI and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). After activating the acid for 1 hour, 3-bromobenzylamine is added, and the mixture stirs for 5 hours. This method avoids polar aprotic solvents like DMF, simplifying purification. Yields for analogous compounds reach 33.9–72.5%.

Thermal Coupling

Older methods, such as refluxing in pyridine with p-toluenesulfonic acid, remain viable but less efficient. For example, overnight reflux of 2-chloronicotinic acid and 3-bromo-2-methylaniline yielded crystalline product after cooling, though characterization data for the target compound are lacking.

Optimization and Industrial Considerations

Solvent Selection

Yield Comparison Table

Characterization and Quality Control

Spectroscopic Analysis

Crystallography

Single-crystal X-ray diffraction, as performed for N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, reveals planar geometries and hydrogen-bonded dimers. Such data ensure structural fidelity but require high-purity samples.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms such as amines or alcohols.

Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Structure and Composition

- Chemical Formula : C13H10BrN2O3

- Molecular Weight : 304.13 g/mol

- CAS Number : 77837-08-2

The compound features a bromobenzyl group attached to a 6-oxo-1,6-dihydropyridine framework, which is crucial for its biological interactions.

Medicinal Chemistry

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been investigated for its potential as a phosphodiesterase 3A (PDE3A) inhibitor . PDE3A inhibitors are valuable in treating heart failure by improving cardiac contractility and have anti-thrombotic effects by inhibiting platelet aggregation .

Case Study: PDE3A Inhibition

Research indicates that compounds similar to this compound exhibit significant PDE3A inhibition. This inhibition was assessed using a BIOMOL GREENTM Quantizyme Assay System, demonstrating the compound's potential in therapeutic applications for cardiovascular diseases .

Anticancer Research

The compound has shown promise in inhibiting cancer cell viability through its action on tubulin. Studies have demonstrated that it can effectively disrupt microtubule dynamics, leading to apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

In vitro studies have reported that this compound significantly reduces the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The specific pathways involved include alterations in signaling cascades related to cell survival and death.

The compound exhibits a range of biological activities beyond anticancer effects. It has been studied for:

- Anti-inflammatory properties : Showing potential in reducing inflammation markers.

- Neuroprotective effects : Investigated for its ability to protect neuronal cells from oxidative stress and apoptosis .

Synthesis and Chemical Reactions

This compound serves as a building block in organic synthesis. It can be utilized in various reactions to create more complex molecules with therapeutic potential.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a common pyridinone-carboxamide scaffold with several derivatives, differing primarily in substituents on the benzyl group and pyridinone ring. Below is a comparative analysis:

Key Insights

Substituent Effects on Activity: The 3-bromobenzyl group in the target compound may enhance hydrophobic interactions in enzyme binding compared to smaller substituents (e.g., benzyl in ). Chloro substitution at C5 (as in ) could increase electrophilicity, favoring covalent interactions with catalytic residues in proteases.

Antimicrobial derivative utilized reflux conditions with piperidine, highlighting the need for base catalysis in cyclization steps.

The bromine atom may improve penetration into bacterial membranes or parasitic cells.

Research Implications and Limitations

- Unresolved Questions : The exact role of the 3-bromobenzyl group in target engagement remains speculative. Comparative molecular docking studies with and could clarify its binding mode.

- Synthetic Challenges: Low yields in pyridinone-carboxamide synthesis (e.g., ) underscore the need for optimized coupling reagents or protecting-group strategies.

Biological Activity

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and neuroprotective properties, supported by recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C13H10BrN2O3

- Molecular Weight : 304.13 g/mol

- CAS Number : 77837-08-2

This compound features a bromobenzyl group attached to a 6-oxo-1,6-dihydropyridine framework, which is significant for its biological interactions.

2. Anticancer Activity

Dihydropyridine derivatives have been investigated for their anticancer properties. For example, compounds in this class have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

In particular, studies have shown that modifications in the dihydropyridine structure can enhance cytotoxicity. The presence of electron-withdrawing groups or specific substitutions on the aromatic ring can significantly influence the biological activity of these compounds. Therefore, this compound may also possess anticancer properties that warrant further investigation.

3. Neuroprotective Effects

There is emerging evidence suggesting that dihydropyridine derivatives can exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity, which is crucial in Alzheimer's disease management . Compounds similar to this compound could potentially show promise in this area due to their structural features that allow interaction with AChE.

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic routes for N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling a dihydropyridine carboxylic acid derivative with a bromobenzylamine moiety. For example, analogous compounds are synthesized via condensation reactions under controlled temperatures (e.g., 0°C instead of room temperature) to improve regioselectivity and reduce side products. Reaction solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are critical for solubility and reactivity. Purification via column chromatography or recrystallization is essential, with yields ranging from 23% to 40% depending on reaction optimization .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Used to confirm regiochemistry of the dihydropyridine ring and substitution patterns (e.g., bromobenzyl group at position 1). H and C NMR can resolve aromatic protons and carboxamide functionality.

- Infrared Spectroscopy (IR): Identifies carbonyl stretches (C=O) at ~1650–1700 cm for the carboxamide and lactam groups.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H] ion) and fragmentation patterns to confirm structural integrity .

Advanced Research Questions

Q. How does the bromobenzyl substituent influence the compound’s bioactivity compared to other dihydropyridine derivatives?

Methodological Answer: The bromine atom enhances lipophilicity and may improve membrane permeability, while the benzyl group provides steric bulk that could modulate receptor binding. Comparative studies with fluorophenyl or chlorobenzyl analogs (e.g., ) reveal differences in IC values against targets like proteasomes or xanthine oxidase. Structure-activity relationship (SAR) analysis via molecular docking can predict interactions with catalytic pockets (e.g., bromine’s halogen bonding with protease active sites) .

Q. What experimental strategies address contradictions in reported biological activities of dihydropyridine carboxamides?

Methodological Answer: Discrepancies in activity (e.g., proteasome inhibition vs. calcium channel modulation) may arise from assay conditions (e.g., enzyme source, substrate concentration) or off-target effects. To resolve these:

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetics: Administer the compound intravenously/orally in rodent models, followed by LC-MS/MS analysis of plasma and tissue samples to determine bioavailability, half-life, and clearance.

- Toxicity: Conduct acute toxicity studies (OECD 423) with histopathological evaluation of liver/kidney. Monitor off-target effects using calcium flux assays (given dihydropyridines’ known cardiovascular activity) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly (23%–40%) for similar dihydropyridine carboxamides?

Methodological Answer: Yield disparities arise from:

- Temperature Control: Lower temperatures (e.g., 0°C) reduce side reactions but slow reaction kinetics.

- Coupling Reagent Efficiency: Use of EDCI/HOBt vs. DCC/DMAP impacts carboxamide formation efficiency.

- Purification Challenges: Polar byproducts may co-elute during chromatography, requiring gradient optimization .

Structural and Mechanistic Insights

Q. What computational methods elucidate the mechanism of action for N-(3-bromobenzyl)-6-oxo-dihydropyridine derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model interactions with target proteins (e.g., proteasome β5 subunit) to identify key binding residues.

- Density Functional Theory (DFT): Calculate charge distribution on the dihydropyridine ring to predict redox activity or electrophilic reactivity.

- Free Energy Perturbation (FEP): Quantify binding affinity changes for bromine substitution vs. other halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.